(4-(5-(5-Methylpyrazin-2-yl)-1,3,4-oxadiazol-2-yl)cyclohexyl)methanamine hydrochloride
Overview
Description
(4-(5-(5-Methylpyrazin-2-yl)-1,3,4-oxadiazol-2-yl)cyclohexyl)methanamine hydrochloride is a complex organic compound that features a unique structure combining a pyrazine ring, an oxadiazole ring, and a cyclohexyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(5-(5-Methylpyrazin-2-yl)-1,3,4-oxadiazol-2-yl)cyclohexyl)methanamine hydrochloride typically involves multiple steps, starting with the preparation of the pyrazine and oxadiazole intermediates. The pyrazine ring can be synthesized through cyclization reactions involving appropriate precursors, while the oxadiazole ring is often formed via cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.
Chemical Reactions Analysis
Types of Reactions
(4-(5-(5-Methylpyrazin-2-yl)-1,3,4-oxadiazol-2-yl)cyclohexyl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while reduction could produce amines or alcohols. Substitution reactions can introduce new functional groups into the pyrazine or oxadiazole rings.
Scientific Research Applications
(4-(5-(5-Methylpyrazin-2-yl)-1,3,4-oxadiazol-2-yl)cyclohexyl)methanamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an anti-tubercular agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-(5-(5-Methylpyrazin-2-yl)-1,3,4-oxadiazol-2-yl)cyclohexyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it could interfere with bacterial cell wall synthesis or viral replication processes .
Comparison with Similar Compounds
Similar Compounds
Pyrazinamide: An anti-tubercular agent with a similar pyrazine ring structure.
Pyrrolopyrazine derivatives: Compounds with a pyrrole and pyrazine ring that exhibit various biological activities.
Pyrazine carboxamide derivatives: Known for their antimicrobial and anticancer properties.
Uniqueness
(4-(5-(5-Methylpyrazin-2-yl)-1,3,4-oxadiazol-2-yl)cyclohexyl)methanamine hydrochloride is unique due to its combination of a pyrazine ring, an oxadiazole ring, and a cyclohexyl group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
[4-[5-(5-methylpyrazin-2-yl)-1,3,4-oxadiazol-2-yl]cyclohexyl]methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O.ClH/c1-9-7-17-12(8-16-9)14-19-18-13(20-14)11-4-2-10(6-15)3-5-11;/h7-8,10-11H,2-6,15H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPWBZYOPVSWZQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C2=NN=C(O2)C3CCC(CC3)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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